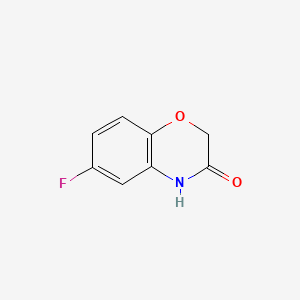

6-Fluoro-2H-1,4-benzoxazin-3(4H)-one

Description

Properties

IUPAC Name |

6-fluoro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNRUFWEZPGGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192872 | |

| Record name | 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398-63-0 | |

| Record name | 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000398630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 398-63-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-FLUORO-2H-1,4-BENZOXAZIN-3(4H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARL288XM2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one (CAS Number: 398-63-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-2H-1,4-benzoxazin-3(4H)-one is a fluorinated heterocyclic compound belonging to the benzoxazinone class. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and known biological activities. The benzoxazinone scaffold is of significant interest in medicinal chemistry and agrochemical research due to its diverse biological activities, including herbicidal, antifungal, and antibacterial properties. This document aims to be a valuable resource for professionals engaged in the research and development of novel therapeutic agents and crop protection solutions.

Chemical and Physical Properties

6-Fluoro-2H-1,4-benzoxazin-3(4H)-one is a solid at room temperature with a melting point ranging from 207-211 °C. Its chemical structure is characterized by a fused benzene and oxazine ring system, with a fluorine atom at the 6-position. This fluorine substitution can significantly influence the compound's physicochemical properties and biological activity.

| Property | Value | Reference |

| CAS Number | 398-63-0 | |

| Molecular Formula | C₈H₆FNO₂ | |

| Molecular Weight | 167.14 g/mol | |

| IUPAC Name | 6-fluoro-2H-1,4-benzoxazin-3(4H)-one | |

| Appearance | Solid | |

| Melting Point | 207-211 °C | |

| SMILES | O=C1COC2=CC=C(F)C=C2N1 | |

| InChI | InChI=1S/C8H6FNO2/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4H2,(H,10,11) |

Synthesis

A potential synthetic pathway for 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one would likely involve the reaction of 2-amino-5-fluorophenol with chloroacetyl chloride in the presence of a base. This reaction would proceed via an initial N-acylation followed by an intramolecular nucleophilic substitution to form the oxazine ring.

Hypothetical Experimental Protocol (based on related syntheses):

Materials:

-

2-amino-5-fluorophenol

-

Chloroacetyl chloride

-

Anhydrous potassium carbonate (or another suitable base)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-amino-5-fluorophenol in anhydrous DMF, add anhydrous potassium carbonate.

-

Cool the mixture in an ice bath and add chloroacetyl chloride dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one.

Caption: Plausible synthetic workflow for 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one.

Spectral Data

Detailed spectral data is essential for the unambiguous identification and characterization of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one. While comprehensive raw spectral data is not available in the public domain, the following tables summarize the expected characteristic peaks based on the analysis of related structures and general principles of spectroscopy.

3.1. 1H NMR Spectroscopy

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| Aromatic-H | 6.8 - 7.2 | m | - |

| -CH₂- | ~4.6 | s | - |

| -NH- | Broad singlet | - | - |

3.2. 13C NMR Spectroscopy

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C=O | ~165 |

| C-F | ~155-160 (d, ¹JCF ≈ 240-250 Hz) |

| Aromatic C-O | ~140-145 |

| Aromatic C-N | ~130-135 |

| Aromatic C-H | ~110-120 (d) |

| -CH₂- | ~67 |

3.3. Mass Spectrometry

| Ion | m/z (Expected) |

| [M]+• | 167.04 |

| [M+H]+ | 168.05 |

3.4. Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) (Expected) |

| N-H Stretch | 3200-3400 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2950 |

| C=O Stretch (Amide) | 1670-1690 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-O-C Stretch | 1200-1250 |

| C-F Stretch | 1000-1100 |

Biological Activity

The benzoxazinone class of compounds is well-recognized for its broad spectrum of biological activities. While specific quantitative data for 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one is limited, its activity can be inferred from studies on related derivatives.

4.1. Herbicidal Activity

Many benzoxazinone derivatives are known to exhibit herbicidal properties by inhibiting the enzyme protoporphyrinogen oxidase (PPO). PPO is a key enzyme in the chlorophyll and heme biosynthetic pathways in plants. Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death. It is highly probable that 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one also acts as a PPO inhibitor.

Caption: Mechanism of action of PPO-inhibiting herbicides.

4.2. Antifungal and Antibacterial Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated significant antifungal and antibacterial activities. For instance, certain acylhydrazone derivatives have shown notable inhibition against various phytopathogenic fungi. While specific minimum inhibitory concentration (MIC) or half-maximal effective concentration (EC50) values for the parent compound 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one are not available, the core scaffold is a promising starting point for the development of novel antimicrobial agents.

Experimental Protocols for Biological Evaluation

Standard assays can be employed to evaluate the biological activity of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one.

5.1. In Vitro PPO Inhibition Assay

This assay measures the ability of the compound to inhibit the activity of the protoporphyrinogen oxidase enzyme.

Caption: Workflow for an in vitro PPO inhibition assay.

5.2. Antifungal Susceptibility Testing

The antifungal activity can be determined using broth microdilution or agar dilution methods to determine the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for antifungal susceptibility testing.

Safety Information

6-Fluoro-2H-1,4-benzoxazin-3(4H)-one is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.

| Hazard Statement | Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Conclusion

6-Fluoro-2H-1,4-benzoxazin-3(4H)-one is a versatile heterocyclic compound with significant potential in the fields of agrochemicals and pharmaceuticals. Its core benzoxazinone structure is a known pharmacophore for PPO inhibition, suggesting its utility as a herbicide. Furthermore, the demonstrated antimicrobial activities of its derivatives highlight its potential as a scaffold for the development of new antifungal and antibacterial agents. This technical guide provides a foundational understanding of this compound, intended to facilitate further research and development efforts. Further studies are warranted to fully elucidate its biological activity profile and mechanism of action.

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of interest in various scientific domains, including agrochemicals and medicinal chemistry. This document summarizes key quantitative data, details relevant experimental methodologies, and presents logical workflows to illustrate the significance of these properties.

Core Physicochemical Data

The following table summarizes the available quantitative physicochemical data for 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one. It is important to note that while some data are derived from experimental measurements, others are high-quality computational predictions.

| Property | Value | Source |

| Molecular Formula | C₈H₆FNO₂ | --- |

| Molecular Weight | 167.14 g/mol | [1][2] |

| Melting Point | 207-211 °C | |

| Boiling Point | 327.9±42.0 °C (Predicted) | [3] |

| pKa | Not Experimentally Determined | --- |

| logP | Not Experimentally Determined | --- |

| Solubility | Not Experimentally Determined | --- |

| Physical Form | Solid | [4] |

Biological and Chemical Context

6-Fluoro-2H-1,4-benzoxazin-3(4H)-one belongs to the benzoxazinone class of compounds. The presence of a fluorine atom at the C-6 position is noted to contribute to its phytotoxic activity, making it relevant in the development of new herbicides. Furthermore, derivatives of 1,4-benzoxazin-3-one have been investigated for their antibacterial activities against various phytopathogenic bacteria, suggesting potential applications in crop protection.[5] The core structure is also a scaffold used in the synthesis of compounds with anti-inflammatory properties.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. Below are standard experimental protocols relevant to the properties of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one.

Melting Point Determination

The melting point of a solid compound is a key indicator of its purity. A sharp melting range typically signifies a high-purity substance.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound in a solution. It is a critical parameter in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol for sparingly soluble compounds.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) or a strong acid (e.g., HCl), depending on the nature of the analyte.

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

logP Determination

The partition coefficient (logP) quantifies the lipophilicity of a compound, which is its ability to dissolve in fats, oils, and lipids. This is a critical factor in predicting the membrane permeability and bioavailability of a drug.

Methodology: Shake-Flask Method

-

Phase Preparation: Two immiscible solvents, typically n-octanol (representing the lipid phase) and water (representing the aqueous phase), are mutually saturated.

-

Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously in a separatory funnel until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate completely.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Solubility Determination

Solubility is the ability of a substance to dissolve in a solvent. Aqueous solubility is a crucial property for drug candidates, as it affects their absorption and formulation.

Methodology: Shake-Flask Method

-

Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water) in a flask.

-

Shaking: The flask is sealed and agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Concentration Measurement: The concentration of the dissolved compound in the filtrate is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships relevant to the physicochemical profiling of chemical compounds.

Caption: A general workflow for the determination of key physicochemical properties of a synthesized compound.

Caption: The relationship between core physicochemical properties and their influence on potential applications.

References

- 1. 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one | C8H6FNO2 | CID 302897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 103361-99-5 CAS MSDS (7-FLUORO-2H-1,4-BENZOXAZIN-3(4H)-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Antibiotic activities of propanolamine containing 1,4-benzoxazin-3-ones against phytopathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

6-Fluoro-2H-1,4-benzoxazin-3(4H)-one molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical data for 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one. It is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development. This document compiles available data on the compound's properties, outlines a logical synthetic pathway, and presents relevant safety and spectral information. While the broader class of benzoxazinones is known for a variety of biological activities, this guide focuses on the specific data available for the 6-fluoro derivative.

Molecular Structure and Formula

6-Fluoro-2H-1,4-benzoxazin-3(4H)-one is a fluorinated heterocyclic compound belonging to the benzoxazine class. Its structure consists of a benzene ring fused to a 1,4-oxazine ring, with a fluorine atom substituted at the 6-position and a ketone group at the 3-position of the oxazine ring.

Molecular Formula: C₈H₆FNO₂[1][2][3]

Canonical SMILES: O=C1COC2=CC=C(F)C=C2N1

InChI Key: ZKNRUFWEZPGGQP-UHFFFAOYSA-N

The presence of the fluorine atom at the C-6 position is noted to contribute to its phytotoxic activity.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 167.14 g/mol | [1][2][3] |

| Physical Form | Solid | |

| Melting Point | 207-211 °C | |

| Assay Purity | 97% |

Synthesis Pathway

A plausible synthetic scheme is outlined below:

Caption: Proposed synthetic workflow for 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one.

Experimental Protocol (Hypothetical)

Based on general procedures for similar compounds, a representative experimental protocol is detailed below. Researchers should optimize these conditions for their specific laboratory settings.

Step 1: Synthesis of Ethyl 2-(4-fluoro-2-nitrophenoxy)acetate

-

To a solution of 4-fluoro-2-nitrophenol in a suitable solvent such as acetone or DMF, add an excess of a base, for instance, anhydrous potassium carbonate.

-

To this stirred suspension, add ethyl chloroacetate dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to yield ethyl 2-(4-fluoro-2-nitrophenoxy)acetate.

Step 2: Synthesis of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one

-

Dissolve the ethyl 2-(4-fluoro-2-nitrophenoxy)acetate intermediate in a solvent such as ethanol or acetic acid.

-

For catalytic hydrogenation, add a catalytic amount of palladium on carbon (Pd/C).

-

Pressurize the reaction vessel with hydrogen gas and stir the mixture at room temperature until the calculated amount of hydrogen is consumed.

-

Alternatively, for chemical reduction, add iron powder to the solution in acetic acid and heat the mixture.

-

Monitor the reaction by TLC. The reduction of the nitro group is followed by spontaneous intramolecular cyclization.

-

After the reaction is complete, filter the catalyst (in the case of hydrogenation) or the iron residues.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent to obtain 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one.

Biological Activity and Signaling Pathways

The broader class of 2H-1,4-benzoxazin-3(4H)-one derivatives has been investigated for a range of biological activities, including anti-inflammatory, antifungal, and anticancer properties.[4] For instance, certain derivatives have been shown to induce DNA damage in tumor cells.[4] Others have been explored for their potential as treatments for neurodegenerative diseases by modulating inflammatory pathways in microglial cells, such as the Nrf2-HO-1 signaling pathway.[4]

However, at the time of this review, no specific signaling pathways or detailed mechanisms of action have been elucidated for 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one itself. Further research is required to determine its specific biological targets and molecular mechanisms.

Spectroscopic Data

The following table summarizes the available spectroscopic data for the characterization of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one.

| Spectroscopy Type | Data Reference |

| ¹H NMR | SpectraBase (Wiley) |

| GC-MS | SpectraBase (Wiley) |

| ATR-IR | SpectraBase (Sigma-Aldrich) |

Note: Access to the raw spectral data may require a subscription to the respective databases.

Safety and Handling

6-Fluoro-2H-1,4-benzoxazin-3(4H)-one is associated with certain hazards. The GHS classification indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

| Hazard Statement | Classification |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

6-Fluoro-2H-1,4-benzoxazin-3(4H)-one is a well-characterized small molecule with potential for further investigation in drug discovery and development. This guide provides a summary of its fundamental properties and a logical synthetic approach. The lack of specific biological mechanism and signaling pathway data highlights an opportunity for future research to explore the therapeutic potential of this compound. Researchers are encouraged to consult the primary literature and spectral databases for more detailed information.

References

- 1. 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one | C8H6FNO2 | CID 302897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

An In-Depth Technical Guide to 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one: Synthesis, Phytotoxicity, and Potential as a Biorational Herbicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-2H-1,4-benzoxazin-3(4H)-one is a synthetic benzoxazinone derivative that has demonstrated significant phytotoxic activity, positioning it as a promising candidate for the development of novel herbicides. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an in-depth analysis of its biological activity against various plant species. Experimental methodologies are thoroughly described, and quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, this guide explores the potential mechanism of action and illustrates relevant experimental workflows using logical diagrams.

Introduction

Benzoxazinones are a class of naturally occurring compounds found in various gramineous plants, where they play a crucial role in defense against herbivores and pathogens. Their inherent biological activity has spurred interest in synthesizing derivatives with enhanced and selective phytotoxicity for potential use as herbicides. The introduction of a fluorine atom at the 6-position of the 2H-1,4-benzoxazin-3(4H)-one scaffold has been shown to significantly influence its herbicidal properties. This document serves as a technical resource for researchers engaged in the discovery and development of new agrochemicals, providing detailed information on 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one.

Chemical and Physical Properties

6-Fluoro-2H-1,4-benzoxazin-3(4H)-one, also referred to in some literature as 6F-D-DIBOA, is a solid compound at room temperature with the molecular formula C₈H₆FNO₂ and a molecular weight of 167.14 g/mol .[1][2]

| Property | Value | Reference |

| IUPAC Name | 6-fluoro-2H-1,4-benzoxazin-3(4H)-one | [1] |

| Molecular Formula | C₈H₆FNO₂ | [1] |

| Molecular Weight | 167.14 g/mol | [1] |

| CAS Number | 398-63-0 | [1] |

| Melting Point | 207-211 °C | [2] |

| Form | Solid | [2] |

Synthesis

The synthesis of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one can be achieved through a multi-step process, adapted from general methods for benzoxazinone synthesis. A plausible synthetic route is outlined below, based on procedures for related compounds.

Experimental Protocol: Synthesis of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one

This protocol is based on established methods for the synthesis of analogous benzoxazinone derivatives and is provided as a detailed guide for laboratory preparation.

Step 1: Synthesis of 2-Amino-5-fluorophenol This starting material can be synthesized from commercially available precursors or obtained from chemical suppliers.

Step 2: N-Chloroacetylation of 2-Amino-5-fluorophenol

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-fluorophenol in a suitable solvent such as ethyl acetate or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add chloroacetyl chloride dropwise to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(4-fluoro-2-hydroxyphenyl)-2-chloroacetamide.

Step 3: Intramolecular Cyclization to form 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one

-

Dissolve the N-(4-fluoro-2-hydroxyphenyl)-2-chloroacetamide intermediate in a suitable solvent like acetone or DMF.

-

Add a base, such as potassium carbonate, to the solution.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one.

Logical Workflow for the Synthesis of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one

Caption: A logical diagram illustrating the key steps in the synthesis of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one.

Biological Activity: Phytotoxicity

6-Fluoro-2H-1,4-benzoxazin-3(4H)-one has demonstrated significant phytotoxic activity against a range of both monocotyledonous and dicotyledonous plant species. Its herbicidal effects have been quantified in laboratory bioassays.

Experimental Protocol: Phytotoxicity Bioassay

The following protocol outlines a standard method for assessing the phytotoxicity of chemical compounds on seed germination and seedling growth.

-

Preparation of Test Solutions: Prepare a stock solution of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one in a suitable solvent (e.g., DMSO) and then prepare a series of dilutions in distilled water to achieve the desired test concentrations.

-

Seed Germination Assay:

-

Place a filter paper in a Petri dish and moisten it with a specific volume of the test solution or a control solution (distilled water with the same concentration of DMSO as the test solutions).

-

Place a predetermined number of seeds of the target plant species (e.g., 20 seeds) on the filter paper.

-

Seal the Petri dishes and incubate them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).

-

After a set period (e.g., 7 days), count the number of germinated seeds and measure the radicle and hypocotyl length of the seedlings.

-

-

Data Analysis: Calculate the percentage of germination inhibition and the percentage of growth inhibition for both radicle and hypocotyl compared to the control. Determine the IC₅₀ value (the concentration that causes 50% inhibition) for each parameter.

Experimental Workflow for Phytotoxicity Bioassay

Caption: A flowchart detailing the key stages of a standard phytotoxicity bioassay.

Quantitative Phytotoxicity Data

The herbicidal activity of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one has been evaluated against several plant species. The following tables summarize the reported IC₅₀ values for germination, radicle length, and shoot length.

Table 1: Phytotoxicity of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one on Standard Target Species

| Plant Species | IC₅₀ Germination (µM) | IC₅₀ Radicle Length (µM) | IC₅₀ Shoot Length (µM) |

| Lactuca sativa (Lettuce) | > 1000 | 110 | 150 |

| Lolium rigidum (Ryegrass) | > 1000 | 80 | 120 |

| Echinochloa crus-galli (Barnyard grass) | > 1000 | 90 | 130 |

Data adapted from Macías et al., 2009.[1]

Table 2: Comparative Phytotoxicity of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one and a Commercial Herbicide on Rice and a Common Weed

| Compound | Target Species | IC₅₀ (µM) |

| 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one | Echinochloa crus-galli | 33 |

| Propanil (Commercial Herbicide) | Echinochloa crus-galli | 990 |

| 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one | Oryza sativa (Rice) | 150 |

| Propanil (Commercial Herbicide) | Oryza sativa (Rice) | > 1000 |

Data adapted from Macías et al., 2009.[1]

These data indicate that 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one is significantly more potent than the commercial herbicide propanil against the weed Echinochloa crus-galli.[1] While it also shows some activity against rice, there is a notable selectivity window.

Mechanism of Action

The precise molecular mechanism of action for 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one has not been definitively elucidated. However, based on the known mechanisms of related benzoxazinone compounds and other herbicides with similar structures, a likely mode of action involves the inhibition of protoporphyrinogen oxidase (PPO).

PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation and membrane damage, leading to cell death and the characteristic necrotic symptoms observed in treated plants.

Proposed Mechanism of Action Signaling Pathway

Caption: A diagram illustrating the proposed mechanism of action for 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one.

Conclusion and Future Directions

6-Fluoro-2H-1,4-benzoxazin-3(4H)-one is a potent phytotoxic agent with demonstrated herbicidal activity, particularly against problematic weeds like Echinochloa crus-galli. Its high potency and selectivity compared to some commercial herbicides make it an attractive lead compound for the development of new biorational herbicides.

Future research should focus on several key areas:

-

Detailed Mechanistic Studies: Elucidating the precise molecular target and signaling pathways affected by this compound will be crucial for understanding its mode of action and for designing more effective and selective derivatives.

-

Structure-Activity Relationship (SAR) Studies: Further structural modifications to the benzoxazinone scaffold could lead to compounds with improved herbicidal activity, broader weed spectrum, and enhanced crop safety.

-

Field Trials: Evaluating the efficacy of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one and its promising analogues under field conditions is a necessary step towards its potential commercialization.

-

Toxicological and Environmental Fate Studies: A thorough assessment of its toxicological profile and environmental persistence is essential to ensure its safety for non-target organisms and the ecosystem.

References

An In-depth Technical Guide to the Spectral Properties of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and materials science by presenting available spectral data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry), detailed experimental protocols, and insights into its potential biological significance.

Spectral Data Summary

The following tables summarize the available quantitative spectral data for 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one, facilitating easy reference and comparison.

Table 1: Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₈H₆FNO₂ | --INVALID-LINK-- |

| Molecular Weight | 167.14 g/mol | --INVALID-LINK-- |

| Exact Mass | 167.03825660 Da | --INVALID-LINK-- |

| Major Mass Spectrum Peaks | Data not publicly available |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Source |

| Specific peak data not publicly available | C=O stretch, N-H bend, C-F stretch, C-O stretch, aromatic C-H bend | --INVALID-LINK--[1] |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment | Source |

| ¹H | Specific peak data not publicly available | Aromatic protons, CH₂ protons, N-H proton | |||

| ¹³C | Specific peak data not publicly available | Carbonyl carbon, aromatic carbons, CH₂ carbon |

Note: While the existence of this spectral data is confirmed in databases such as PubChem, the detailed peak lists and spectra are not publicly disseminated. Researchers may need to acquire the compound from a commercial supplier (e.g., Sigma-Aldrich) and perform the spectral analysis independently.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one are not explicitly published. However, based on standard laboratory practices and information from studies on analogous compounds, the following methodologies can be applied.[2][3]

Synthesis of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one

A common route for the synthesis of 2H-1,4-benzoxazin-3(4H)-one derivatives involves a two-step process:

-

O-alkylation of a substituted 2-nitrophenol: This step involves reacting a 2-nitrophenol bearing the desired substituent (in this case, a fluorine atom at the 5-position) with an appropriate alkylating agent, such as a methyl 2-bromoalkanoate.

-

Reductive cyclization: The resulting 2-nitro ester intermediate then undergoes a reductive cyclization to form the benzoxazinone ring. This is often achieved through catalytic hydrogenation using a catalyst like palladium on carbon.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire the proton NMR spectrum to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the chemical shifts of the different carbon atoms in the molecule.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Chromatographic Conditions:

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: An appropriate temperature gradient to ensure separation of the analyte from any impurities.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Biological Activity and Signaling Pathways

While specific signaling pathways for 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one are not extensively documented, the broader class of benzoxazinones has been reported to exhibit various biological activities.

Notably, this compound has been identified as having phytotoxic activity . This suggests potential applications as a herbicide. The mechanism of phytotoxicity for this specific compound has not been elucidated.

Furthermore, recent studies on derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated anti-inflammatory properties . These derivatives were found to activate the Nrf2-HO-1 signaling pathway , which plays a crucial role in the cellular response to oxidative stress.[5][6] This pathway is a key regulator of antioxidant and anti-inflammatory genes. The activation of Nrf2 leads to the transcription of downstream genes, including heme oxygenase-1 (HO-1), which has cytoprotective effects.

The following diagram illustrates the general workflow for investigating the anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives.

Caption: Workflow for Investigating Anti-inflammatory Activity.

The following diagram illustrates the logical relationship in the Nrf2-HO-1 signaling pathway.

Caption: Nrf2-HO-1 Signaling Pathway.

Given the structural similarity, it is plausible that 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one could also modulate this or related pathways. Further research is warranted to explore the specific biological targets and mechanisms of action for this compound.

Conclusion

This technical guide has consolidated the available spectral information and provided a framework for the experimental analysis of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one. While detailed, publicly available spectra are currently limited, the provided protocols offer a clear path for researchers to generate this data. The emerging biological activities of related benzoxazinones, particularly in the context of inflammation, highlight the potential of this compound for further investigation in drug discovery and development.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 3. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JP2550619B2 - Process for producing 6-amino-7-fluoro-2H-1,4-benzoxazin-3 (4H) -one - Google Patents [patents.google.com]

- 5. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Biological Activity of Fluorinated Benzoxazinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] Benzoxazinones, a versatile class of heterocyclic compounds, have garnered significant attention due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides an in-depth overview of the biological activities of fluorinated benzoxazinones, focusing on their synthesis, mechanisms of action, and therapeutic potential. We present a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows to serve as a valuable resource for researchers in drug discovery and development.

Synthesis of Fluorinated Benzoxazinones

The synthesis of fluorinated benzoxazinones typically involves the reaction of a substituted anthranilic acid with an appropriate acyl chloride or the use of fluorinated building blocks. A general synthetic scheme involves the cyclization of an N-acyl anthranilic acid intermediate.

A representative synthetic protocol for the preparation of a series of benzoxazinones involves the reaction of anthranilic acid with various substituted benzoyl chlorides in the presence of triethylamine in a suitable solvent like chloroform.[2] For the synthesis of more complex fluorinated benzoxazinyl-oxazolidinones, a multi-step approach is often employed, starting from commercially available fluorinated anilines.[3]

A high-yield synthesis method for 3,4-dihydro-3-pentafluorophenyl-2H-1,3-benzoxazine has been described, which is particularly useful when the fluorination is on the primary amine component. This method emphasizes the control of the reaction medium's pH, with a strongly acidic condition being necessary for weak amines.[4] The synthesis of benzoxazine containing a fluorinated aromatic ether nitrile linkage involves a condensation polymerization and Mannich ring-forming reaction.[5]

Biological Activities and Mechanisms of Action

Fluorinated benzoxazinones exhibit a broad spectrum of biological activities, which are summarized below.

Antituberculosis Activity

A novel series of fluorine-containing benzoxazinyl-oxazolidinones have been designed and synthesized as potent anti-tuberculosis agents, effective against multidrug-resistant strains.[3] The presence of a fluorine atom on the benzene ring has been shown to improve activity and reduce toxicity.[3]

Mechanism of Action: Like other oxazolidinones, these compounds are believed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.

Table 1: Antituberculosis Activity of Fluorinated Benzoxazinyl-oxazolidinones

| Compound | MIC (μg/mL) vs. MTB H37Rv | IC50 (μg/mL) vs. Vero cells | Selectivity Index (SI) |

| 4 | 0.48 | >64 | >133 |

| 21 | 0.25 | >64 | >256 |

| Linezolid (Ref.) | 0.48 | >64 | >133 |

| AZD5847 (Ref.) | 1.92 | >64 | >33 |

Data sourced from[3]

Anticancer Activity

Benzoxazinone derivatives have been investigated for their anticancer properties, with some compounds demonstrating the ability to inhibit the proliferation and migration of cancer cells.[6]

Mechanism of Action: A key mechanism involves the targeting of the c-Myc G-quadruplex structure. The c-Myc oncogene is a critical regulator of cell proliferation, and its promoter region contains a guanine-rich sequence that can form a G-quadruplex. Stabilization of this G-quadruplex structure by small molecules can suppress c-Myc transcription, leading to the inhibition of cancer cell growth.[6][7] Certain benzoxazinone derivatives have been shown to induce and stabilize the c-Myc G-quadruplex.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties [mdpi.com]

- 6. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Visualization of ligand-induced c-MYC duplex–quadruplex transition and direct exploration of the altered c-MYC DNA-protein interactions in cells - PMC [pmc.ncbi.nlm.nih.gov]

Initial screening of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one derivatives

An In-depth Technical Guide to the Initial Screening of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one Derivatives

Introduction

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its rigid, planar nature and favorable biological activity profile with low toxicity.[1] The introduction of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity, making 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one a valuable starting point for drug discovery. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[2][3][4] This technical guide provides a comprehensive overview of the initial screening process for novel derivatives of this core structure, detailing synthetic strategies, experimental protocols for biological evaluation, and data presentation.

General Synthetic Strategies

The synthesis of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one derivatives typically begins with the core benzoxazinone structure, which is then modified at various positions. A common strategy involves N-alkylation or N-arylation at the 4-position or introducing substituents onto the benzene ring. For instance, an amino group can be introduced, which then serves as a handle for further derivatization, such as amide bond formation or click chemistry to introduce triazole moieties.[1][5][6]

A representative synthetic approach starts with a commercially available substituted aminophenol, which undergoes cyclization to form the benzoxazinone ring. The following workflow illustrates a general path to creating a library of derivatives for screening.

Caption: General workflow for synthesis and screening.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline standard protocols for the synthesis and biological evaluation of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one derivatives.

Synthesis of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one (A Representative Protocol)

This protocol describes a typical cyclization reaction to form the benzoxazinone core.[7]

-

Reagents and Materials: 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide, potassium carbonate (K₂CO₃), anhydrous dimethylformamide (DMF), ethyl acetate, saturated brine, sodium sulfate (Na₂SO₄).

-

Procedure:

-

To a 25 ml round-bottomed flask equipped with a reflux condenser, add 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide (2.19 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and anhydrous DMF (20 ml).[7]

-

Heat the resulting mixture under reflux for 90 minutes.[7]

-

After cooling, pour the reaction mixture into 80 g of water and stir for 15 minutes.[7]

-

Extract the mixture with ethyl acetate (2 x 20 ml).[7]

-

Wash the combined ethyl acetate extracts with saturated brine (10 ml).[7]

-

Dry the organic layer over Na₂SO₄, filter, and remove the solvent under vacuum to yield the crude product.[7]

-

Purify the solid product, for example, by recrystallization from a suitable solvent.

-

In Vitro Anti-inflammatory Activity Screening: Nitric Oxide (NO) Assay

This assay evaluates the ability of compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[4]

-

Cell Culture: Culture BV-2 microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Procedure:

-

Seed BV-2 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent I and 50 µL of Griess Reagent II to the supernatant.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition relative to the LPS-treated control group.

-

In Vitro Anticancer Activity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[8]

Caption: Workflow for the MTT cytotoxicity assay.

-

Procedure:

-

Seed human cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a specified density.[1][2]

-

After 24 hours of incubation, replace the medium with fresh medium containing serial dilutions of the test compounds.

-

Incubate the plates for 48-72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.[2][8]

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of the solution using a microplate reader.

-

Determine the concentration that inhibits 50% of cell growth (IC₅₀).

-

In Vitro Antifungal Activity Screening: Mycelium Growth Rate Method

This method is used to evaluate the efficacy of compounds against plant pathogenic fungi.[9]

-

Fungal Strains: Gibberella zeae, Pellicularia sasakii, Phytophthora infestans, etc.[9]

-

Procedure:

-

Prepare potato dextrose agar (PDA) medium containing the test compounds at a specific concentration (e.g., 50 µg/mL).

-

Pour the medium into sterile Petri dishes.

-

Inoculate the center of each plate with a mycelial disc (e.g., 4 mm diameter) from a fresh culture of the test fungus.

-

Incubate the plates at a suitable temperature (e.g., 25 ± 1°C) until the mycelial growth in the control plate (without compound) reaches the edge.

-

Measure the diameter of the mycelial colony in both treated and control plates.

-

Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the diameter of the control colony and T is the diameter of the treated colony.

-

Data Presentation: Summary of Biological Activities

Quantitative data from initial screenings are best presented in tables for clear comparison.

Table 1: In Vitro Anticancer Activity of 2H-1,4-benzoxazin-3(4H)-one Derivatives

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| 5b | MCF-7 (Breast) | 17.08 | [1] |

| 5b | HeLa (Cervical) | 15.38 | [1] |

| c18 | Huh-7 (Liver) | 19.05 µM | [1] |

| c5 | Huh-7 (Liver) | 28.48 µM |[1] |

Table 2: In Vitro Antifungal Activity of 1,4-benzoxazin-3-one Acylhydrazone Derivatives

| Compound | Fungal Strain | Inhibition Rate (%) at 50 µg/mL | EC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| 5L | G. zeae | 76.37 | 20.06 | [9] |

| 5o | G. zeae | 76.14 | 23.17 | [9] |

| 5q | P. sasakii | 73.32 | 26.66 | [9] |

| 5s | P. infestans | 82.62 | 15.37 |[9] |

Visualization of Mechanism of Action

Understanding the potential mechanism of action is a key goal of initial screening. For anti-inflammatory derivatives, a common pathway to investigate is the LPS-induced pro-inflammatory response in microglia.

Caption: LPS-induced inflammatory pathway in microglia.

This diagram illustrates that lipopolysaccharide (LPS) activates the NF-κB signaling pathway through the TLR4 receptor, leading to the upregulation of pro-inflammatory enzymes (iNOS, COX-2) and cytokines.[4] The synthesized derivatives may exert their anti-inflammatory effects by inhibiting this pathway, thereby reducing the production of inflammatory mediators.[4]

Conclusion

The initial screening of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one derivatives reveals a scaffold with significant therapeutic potential across multiple domains, including oncology, inflammation, and infectious diseases. The synthetic accessibility of this core allows for the creation of diverse chemical libraries. Systematic screening using robust in vitro assays, such as those detailed in this guide, is essential for identifying lead compounds. The promising results from cytotoxicity, anti-inflammatory, and antifungal assays underscore the importance of this chemical class in modern drug discovery efforts. Further investigation into structure-activity relationships (SAR) and mechanism of action will be critical for optimizing these derivatives into clinical candidates.

References

- 1. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 6. Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-2H-1,4-benzoxazin-3(4H)-one is a fluorinated heterocyclic compound belonging to the benzoxazinone class. While the definitive initial discovery of this specific molecule is not prominently documented in readily available literature, its history is intertwined with the broader exploration of benzoxazinones, a class of compounds recognized for their diverse biological activities. This technical guide consolidates the available information on the synthesis, characterization, and biological activity of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one, with a particular focus on its herbicidal properties. The document provides detailed experimental protocols derived from the synthesis of analogous compounds, summarizes key physicochemical and spectral data, and explores its likely mechanism of action as a protoporphyrinogen IX oxidase inhibitor.

Introduction: The Emergence of a Biologically Active Scaffold

The 1,4-benzoxazin-3-one core structure is a privileged scaffold in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological effects, including antifungal, anti-inflammatory, and anticancer properties. The introduction of a fluorine atom at the 6-position of the benzoxazinone ring can significantly modulate the compound's physicochemical properties and biological activity. 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one has emerged as a compound of interest primarily due to its phytotoxic and herbicidal potential.[1][2] This guide aims to provide a comprehensive overview of the scientific and technical knowledge surrounding this molecule.

Physicochemical and Spectral Data

A summary of the key physicochemical properties of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one is presented in the table below. This data is essential for its handling, characterization, and formulation.

| Property | Value | Reference |

| Molecular Formula | C₈H₆FNO₂ | [1][3][4] |

| Molecular Weight | 167.14 g/mol | [1][3][4] |

| CAS Number | 398-63-0 | [1][3][4] |

| Appearance | Solid | [1] |

| Melting Point | 207-211 °C | [1] |

| Assay | ≥97% | [1] |

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the first synthesis of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one is not explicitly detailed in the available literature. However, the synthesis of this and related benzoxazinones generally follows a well-established synthetic route involving the cyclization of a 2-aminophenol derivative. A plausible and commonly employed synthetic pathway is outlined below, based on procedures for analogous compounds.

General Synthetic Pathway

The synthesis of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one can be conceptualized in a two-step process starting from 2-amino-4-fluorophenol.

Caption: General synthetic route for 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a detailed, hypothetical procedure based on the synthesis of similar benzoxazinone derivatives. Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Synthesis of 2-Chloro-N-(5-fluoro-2-hydroxyphenyl)acetamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-fluorophenol (1.0 eq) in a suitable solvent mixture such as acetone and water.

-

Base Addition: Add a mild base like sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution and cool the mixture in an ice bath.

-

N-Acylation: Slowly add a solution of chloroacetyl chloride (1.1 eq) in acetone to the cooled reaction mixture with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, remove the acetone under reduced pressure. Extract the aqueous residue with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-N-(5-fluoro-2-hydroxyphenyl)acetamide, which can be purified further by recrystallization or column chromatography.

Step 2: Synthesis of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the crude 2-chloro-N-(5-fluoro-2-hydroxyphenyl)acetamide (1.0 eq) from the previous step in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

-

Base Addition: Add a base such as anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Cyclization: Heat the reaction mixture to reflux and maintain the temperature for several hours.

-

Reaction Monitoring: Monitor the intramolecular cyclization by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one.

Biological Activity and Mechanism of Action

The primary reported biological activity of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one is its phytotoxicity, making it a compound of interest in the development of herbicides.[1][2]

Herbicidal Activity

While specific quantitative data such as IC₅₀ values for 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one against various weed species are not detailed in the available literature, the broader class of benzoxazinone derivatives has been extensively studied for herbicidal effects. These compounds are known to cause symptoms in susceptible plants that include leaf cupping, crinkling, bronzing, and necrosis.

Mechanism of Action: Protoporphyrinogen IX Oxidase (PPO) Inhibition

The most likely mechanism of action for the herbicidal activity of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one and its derivatives is the inhibition of the enzyme protoporphyrinogen IX oxidase (PPO).[8][9] PPO is a key enzyme in the biosynthesis of both chlorophyll in plants and heme in animals.

Caption: Proposed mechanism of action via PPO inhibition.

Inhibition of PPO in the chloroplast leads to the accumulation of its substrate, protoporphyrinogen IX. This excess substrate leaks into the cytoplasm where it is rapidly oxidized to protoporphyrin IX by a non-enzymatic, light-dependent process. Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates highly reactive singlet oxygen. This singlet oxygen then causes rapid peroxidation of lipids and proteins, leading to membrane disruption, loss of cellular integrity, and ultimately, cell death and the observed necrotic symptoms on the plant.

Future Perspectives

6-Fluoro-2H-1,4-benzoxazin-3(4H)-one represents a valuable lead compound in the development of new herbicides. Further research should focus on:

-

Quantitative Structure-Activity Relationship (QSAR) studies: To optimize the herbicidal activity and crop selectivity by modifying the core structure.

-

Detailed Mechanistic Studies: To confirm PPO inhibition as the primary mode of action and to investigate potential secondary targets.

-

Toxicological and Environmental Fate Studies: To assess the safety profile and environmental impact of this compound and its derivatives.

-

Exploration of Other Biological Activities: Given the diverse bioactivities of the benzoxazinone class, investigating the potential of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one in other areas, such as antifungal or medicinal applications, could be a fruitful avenue of research.

By building upon the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full potential of this versatile chemical scaffold.

References

- 1. 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one 97 398-63-0 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one | C8H6FNO2 | CID 302897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 6. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Its rigid, planar structure makes it an attractive core for the design of inhibitors and modulators of various biological targets. The introduction of a fluorine atom at the 6-position, yielding 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one, can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic profile. This technical guide provides a comprehensive overview of the potential therapeutic targets of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one, based on the activities reported for its core scaffold and related derivatives. While direct experimental data for the 6-fluoro analog is limited, the information presented herein offers valuable insights into its potential mechanisms of action and therapeutic applications.

Potential Therapeutic Areas and Molecular Targets

Derivatives of the 2H-1,4-benzoxazin-3(4H)-one core have shown significant promise in oncology and in the treatment of inflammatory conditions. The primary therapeutic targets identified for this class of compounds are detailed below.

Anticancer Activity

The 2H-1,4-benzoxazin-3(4H)-one scaffold has been extensively investigated for its anticancer potential, with derivatives exhibiting activity against a range of cancer cell lines. Several distinct mechanisms of action have been proposed.

Certain 2H-1,4-benzoxazin-3(4H)-one-amide hybrids have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[1]

A novel series of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been identified as potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[3] Inhibition of CDK9, a key transcriptional regulator, leads to the downregulation of anti-apoptotic proteins like Mcl-1 and c-Myc, ultimately inducing apoptosis in cancer cells.

Derivatives of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one have been developed as potent and orally active dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin).[4][5] The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth and survival, and its dysregulation is a hallmark of many cancers.

The planar structure of the 2H-1,4-benzoxazin-3(4H)-one core allows for intercalation into DNA, leading to DNA damage and subsequent cell death in tumor cells.[1] This mechanism is supported by the upregulation of DNA damage markers such as γ-H2AX and the activation of apoptotic pathways involving caspase-7.

Table 1: Quantitative Data for Anticancer Activity of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

| Compound Class | Target | Assay | IC50/Ki | Cell Line(s) | Reference |

| 2H-1,4-benzoxazin-3(4H)-one–amide hybrid (12g) | EGFR | Kinase Assay | 0.46 µM | Breast cancer cell lines | [1] |

| 2H-benzo[b][1][2]oxazin-3(4H)-one derivative (32k) | CDK9 | Kinase Assay | Potent Inhibition (Specific value not provided) | MV4-11 | [3] |

| 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivative (8d-1) | PI3Kα | Kinase Assay | 0.63 nM | - | [4][5] |

| 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivative (8d-1) | mTOR | Kinase Assay | Potent Inhibition (Specific value not provided) | - | [4][5] |

| 2H-1,4-benzoxazin-3(4H)-one-1,2,3-triazole derivative (c18) | - | Cell Viability (MTT) | 19.05 µM | Huh-7 (Liver Cancer) | [1] |

Anti-inflammatory Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have also demonstrated significant anti-inflammatory properties, suggesting their potential in treating neurodegenerative diseases and other inflammatory conditions.

Studies have shown that these derivatives can significantly activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway.[2] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of a battery of cytoprotective genes, including HO-1. This action helps to reduce cellular oxidative stress and inflammation. Molecular docking studies suggest that these compounds may interact with Keap1, a negative regulator of Nrf2, thereby preventing Nrf2 degradation.[2]

In cellular models of inflammation, these compounds have been shown to effectively reduce the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for evaluating the therapeutic potential of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one and its derivatives.

Caption: Potential anticancer signaling pathways targeted by 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one.

Caption: Potential anti-inflammatory mechanisms of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one.

Caption: General experimental workflow for therapeutic evaluation.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the potential therapeutic targets of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

6-Fluoro-2H-1,4-benzoxazin-3(4H)-one stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one for 24-72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Kinase Inhibition Assay (Generic Protocol)

This assay determines the inhibitory effect of the compound on specific kinases like EGFR, CDK9, or PI3K.

Materials:

-

Recombinant active kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Kinase reaction buffer

-

6-Fluoro-2H-1,4-benzoxazin-3(4H)-one stock solution

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

Microplate reader

Protocol:

-

In a multi-well plate, add the kinase reaction buffer.

-

Add serial dilutions of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one.

-

Add the recombinant kinase and incubate for a pre-determined time.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction at room temperature or 30°C for a specified duration.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or fluorescence) using a microplate reader.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

Western Blot Analysis

This technique is used to detect changes in the expression or phosphorylation status of target proteins.

Materials:

-

Treated and untreated cell lysates

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-Mcl-1, anti-γ-H2AX, anti-caspase-7, anti-Nrf2, anti-HO-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system and analyze the band intensities.

Conclusion

The 2H-1,4-benzoxazin-3(4H)-one scaffold represents a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and anti-inflammatory medicine. While direct biological data for 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one is not yet widely available, the extensive research on its derivatives strongly suggests its potential to modulate key signaling pathways involved in cancer and inflammation. The 6-fluoro substitution is anticipated to enhance the drug-like properties of the parent molecule, making it a compelling candidate for further investigation. The experimental protocols and pathway analyses provided in this guide offer a solid framework for researchers to explore the therapeutic potential of this and related compounds. Future studies should focus on the direct evaluation of 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one in relevant in vitro and in vivo models to validate these potential therapeutic targets.

References